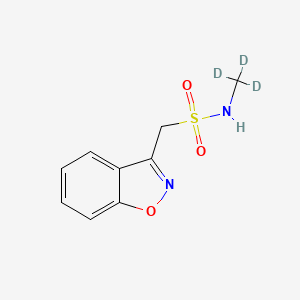![molecular formula C7H11NO4S B12430163 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid: is a bicyclic compound featuring a sulfur atom in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the sulfur atom: The sulfur atom is introduced into the bicyclic core through a sulfonation reaction. This step requires the use of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under anhydrous conditions.
Oxidation: The sulfur atom is oxidized to form the sulfone group. This can be achieved using an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization, sulfonation, oxidation, and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The sulfone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or proteins.
Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
- 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile
Uniqueness
- Structural Differences : The position of the carboxylic acid group differentiates 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid from its analogs.
- Chemical Properties : The unique arrangement of functional groups imparts distinct chemical properties, such as reactivity and stability.
- Applications : The specific structure of this compound makes it suitable for certain applications where its analogs may not be as effective.
特性
分子式 |
C7H11NO4S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-5-2-1-3-8(4-5)13(6,11)12/h5-6H,1-4H2,(H,9,10) |
InChIキー |
VMEAXZONZOBPCO-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(C1)S(=O)(=O)C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


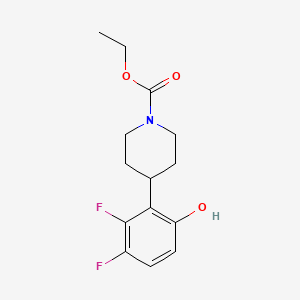
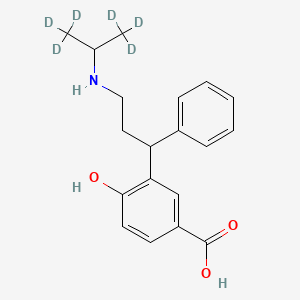

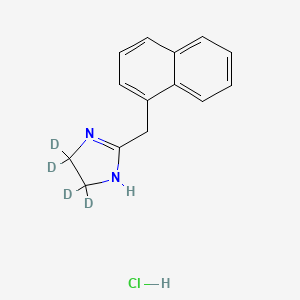


![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
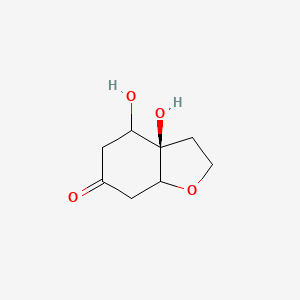
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
